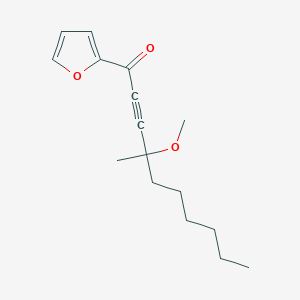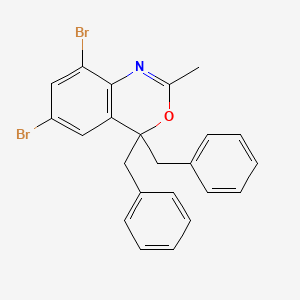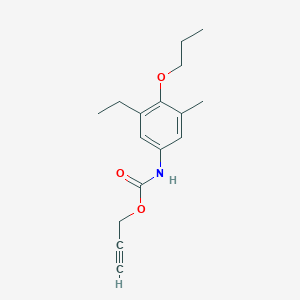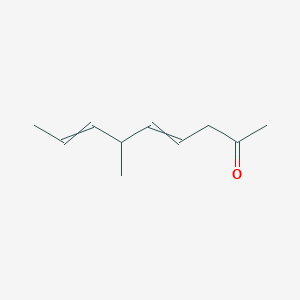![molecular formula C14H16N2O2S2 B14402209 2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] CAS No. 87512-18-3](/img/structure/B14402209.png)
2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is an organic compound that features a unique structure with two pyridine rings connected by an ethane-1,2-diylbis(oxy) linkage and substituted with methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] typically involves the reaction of 2-mercaptopyridine N-oxide with 1,2-dibromoethane in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the mixture is heated and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The ethane-1,2-diylbis(oxy) linkage and methylsulfanyl groups play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide): Similar structure but with sulfanedi-yl linkages instead of oxy linkages.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different functional groups but similar ethane-1,2-diylbis(oxy) linkage.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine] is unique due to its specific combination of pyridine rings, ethane-1,2-diylbis(oxy) linkage, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
87512-18-3 |
|---|---|
Formule moléculaire |
C14H16N2O2S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-[2-(6-methylsulfanylpyridin-2-yl)oxyethoxy]pyridine |
InChI |
InChI=1S/C14H16N2O2S2/c1-19-13-7-3-5-11(15-13)17-9-10-18-12-6-4-8-14(16-12)20-2/h3-8H,9-10H2,1-2H3 |
Clé InChI |
DXUXXIKAUDDJJA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=N1)OCCOC2=NC(=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14402148.png)




![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)



